Product packaging for 2,4-Dimethyl-3-pentanol(Cat. No.:CAS No. 600-36-2)

2,4-Dimethyl-3-pentanol

Cat. No.: B146734
CAS No.: 600-36-2
M. Wt: 116.2 g/mol
InChI Key: BAYAKMPRFGNNFW-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In the vast landscape of organic chemistry, 2,4-dimethyl-3-pentanol, also known as diisopropylcarbinol, holds a specific niche due to its branched structure. ontosight.aipubcompare.ai Unlike its linear isomers, the presence of two methyl groups on the pentanol (B124592) backbone at the 2 and 4 positions creates a sterically hindered environment around the hydroxyl group. solubilityofthings.com This structural feature is of significant interest to researchers as it influences the compound's reactivity, selectivity, and interactions with other molecules. solubilityofthings.com Its molecular formula is C7H16O. ontosight.ai

The study of such branched alcohols is fundamental to understanding structure-property relationships. The unique geometry of this compound makes it an excellent model compound for investigating stereochemical concepts, such as prochirality. For instance, the carbon bearing the hydroxyl group is prochiral, which leads to non-equivalent methyl groups that can be distinguished in NMR spectroscopy, offering a practical example for advanced organic chemistry students. acs.org

Significance of this compound in Chemical Research

The significance of this compound in chemical research is multifaceted, stemming from its roles as a reagent, an intermediate, and a solvent. ontosight.aipubcompare.ai It serves as a valuable building block in organic synthesis for creating more complex molecules. guidechem.com

One of its documented uses is as a proton source in certain chemical reactions, such as the diastereoselective coupling with 2-substituted acrylate (B77674) derivatives. chemicalbook.comsigmaaldrich.comscientificlabs.com It has also been utilized in polymerization reactions, specifically in the synthesis involving 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate. chemicalbook.comsigmaaldrich.comscientificlabs.com Furthermore, its derivatives, like this compound acetate (B1210297), are synthesized via esterification and have potential applications in fragrances and as intermediates for pharmaceuticals. ontosight.ai The synthesis of this compound itself is often achieved through the reduction of 2,4-dimethyl-3-pentanone (B156899). ontosight.aichemicalbook.com

The physical and chemical properties of this compound are well-documented and crucial for its application in research.

PropertyValueSource
Molecular FormulaC7H16O ontosight.ai
Molecular Weight116.20 g/mol sigmaaldrich.com
AppearanceColorless liquid ontosight.ai
Boiling Point138-140 °C sigmaaldrich.comthegoodscentscompany.com
Density~0.829 g/mL at 25 °C sigmaaldrich.com
Refractive Index~1.425 (n20/D) sigmaaldrich.com
SolubilitySlightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and ether. ontosight.aisolubilityofthings.com

Overview of Key Research Avenues for this compound

Current and future research involving this compound is concentrated on several key areas, primarily leveraging its unique structural characteristics.

Advanced Organic Synthesis: The compound continues to be explored as a key intermediate and reagent in the synthesis of new organic molecules. pubcompare.aiguidechem.com Its sterically hindered nature can be exploited to achieve high selectivity in certain reactions. Research into its use in creating derivatives for the pharmaceutical and agrochemical industries is an ongoing endeavor. ontosight.ai

Stereochemistry and Catalysis: The prochiral nature of this compound makes it an interesting subject for studies in stereochemistry. pubcompare.aiacs.org Understanding its stereochemical properties is crucial for its application in asymmetric synthesis, potentially as a chiral auxiliary or in the development of chiral catalysts. For example, research has been conducted on the hydrogenation of ketones using cobalt catalysts to produce this compound, a process where stereoselectivity can be a key focus. chemicalbook.com

Materials Science: The use of this compound in polymerization reactions suggests its potential role in the development of new polymers and materials. chemicalbook.comsigmaaldrich.com Its branched structure could impart unique physical properties, such as altered thermal stability or solubility, to the resulting polymers.

Medicinal and Biological Chemistry: While direct therapeutic applications are not its primary use, research into alcohols with similar structures is essential in medicinal chemistry. solubilityofthings.com Understanding how structural modifications, like the branching in this compound, affect pharmacological properties is a fundamental aspect of drug design and discovery. solubilityofthings.com Its derivatives are also investigated for potential use in pest control agents. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B146734 2,4-Dimethyl-3-pentanol CAS No. 600-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
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InChI Key

BAYAKMPRFGNNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9022075
Record name 2,4-Dimethyl-3-pentanol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,4-Dimethyl-3-pentanol
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CAS No.

600-36-2
Record name 2,4-Dimethyl-3-pentanol
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Record name 2,4-DIMETHYL-3-PENTANOL
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Advanced Synthetic Methodologies for 2,4 Dimethyl 3 Pentanol and Its Derivatives

Catalytic Hydrogenation Approaches for Stereoselective Synthesis

Catalytic hydrogenation represents a powerful and atom-economical method for the reduction of ketones to alcohols. drhazhan.comd-nb.info For the synthesis of 2,4-dimethyl-3-pentanol, this involves the reduction of the corresponding ketone, 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone). nist.gov The development of sophisticated catalyst systems, particularly those based on earth-abundant metals like cobalt, has enabled highly efficient and stereoselective transformations. nih.gov

Cobalt-Catalyzed Systems for Ketone Hydrogenation

The use of cobalt-based catalysts for the asymmetric hydrogenation of ketones has emerged as a sustainable and effective alternative to precious metal catalysts. nih.gov These systems have demonstrated high reactivity and enantioselectivity in the reduction of a wide array of ketone substrates. researchgate.net Research has shown that specific cobalt complexes can effectively catalyze the hydrogenation of sterically hindered ketones like 2,4-dimethyl-3-pentanone.

One notable system employs a cobalt complex with an N-heterocyclic carbene ligand (LNHC/CoCl₂). chemicalbook.com In a typical procedure, the hydrogenation of 2,4-dimethyl-3-pentanone is carried out in an autoclave using this cobalt catalyst in the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran (B95107). chemicalbook.com Under optimized conditions, this method can achieve high yields of this compound. chemicalbook.com The efficiency of these cobalt catalysts is often attributed to the synergistic effect between the metal center, the ligand structure, and additives like a base. nih.gov

CatalystStarting MaterialBaseSolventConditionsYieldReference
LNHC/CoCl₂2,4-Dimethyl-3-pentanoneKOHTetrahydrofuran20 °C, 3.0 bar H₂, 16 h97% chemicalbook.com

Application of Specific Catalyst Systems in Stereoselective Reduction

Stereoselective reduction is crucial when the desired product is a specific stereoisomer. In the context of reducing prochiral ketones, catalyst systems are designed to control the facial selectivity of hydride attack, leading to an excess of one enantiomer or diastereomer. google.com The Meerwein-Ponndorf-Verley (MPV) reduction, for instance, can be rendered stereoselective by using chiral alkoxides or auxiliary compounds. google.commsu.edu

For catalytic hydrogenation, the enantioselectivity is typically governed by the chiral ligands coordinated to the metal center. researchgate.net In cobalt-catalyzed systems, ligands such as chiral diphosphines can create a chiral environment around the metal, directing the hydrogenation to one face of the ketone. nih.govresearchgate.net The development of chiral cobalt pincer complexes has also led to efficient asymmetric hydrogenation of various aryl ketones with high yields and enantioselectivities. researchgate.net While the reduction of the achiral 2,4-dimethyl-3-pentanone to this compound does not generate a new stereocenter relative to the plane of the carbonyl, the principles of stereoselective reduction are paramount in the synthesis of chiral derivatives of this alcohol.

Grignard Reaction Pathways in this compound Synthesis

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols from carbonyl compounds. masterorganicchemistry.comleah4sci.com The synthesis of this compound via this pathway involves the reaction of a Grignard reagent with an appropriate carbonyl compound, typically an aldehyde. chegg.com However, the reaction of Grignard reagents with the sterically hindered diisopropyl ketone presents unique reactivity patterns. pw.liveacs.org

Reactivity of Alkyl and Allyl Grignard Reagents with Hindered Ketones

The steric hindrance in diisopropyl ketone significantly influences its reaction with Grignard reagents. pw.live When sterically demanding Grignard reagents, such as those with β-hydrogens, react with hindered ketones, the reaction can deviate from the expected nucleophilic addition. Instead of addition, the Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon. pw.livestackexchange.com

For example, the reaction of isopropyl magnesium bromide with diisopropyl ketone does not yield the expected tertiary alcohol. pw.live Instead, the primary product is the secondary alcohol, this compound, a result of the reduction of the ketone. pw.livemsu.edu This abnormal behavior is a consequence of the steric bulk of both the ketone and the Grignard reagent, which disfavors the standard addition pathway and promotes a hydride transfer mechanism. pw.livestackexchange.com

In contrast, allyl Grignard reagents exhibit different reactivity. msu.edu Allylmagnesium bromide, for instance, adds to diisopropyl ketone in the expected manner to form the corresponding tertiary alcohol. msu.edu The high reactivity of allylic Grignard reagents allows them to participate in addition reactions even with sterically hindered ketones where other organometallic nucleophiles might fail or only lead to reduction or enolization. nih.govacs.org

KetoneGrignard ReagentPrimary ReactionProductReference
Diisopropyl ketoneIsopropyl magnesium bromideReductionThis compound pw.live
Diisopropyl ketonen-Propylmagnesium bromideReductionThis compound msu.edu
Diisopropyl ketoneAllylmagnesium bromideAddition1,1-Diisopropyl-3-buten-1-ol msu.edu

Diastereoselectivity in Grignard Additions

When a Grignard reaction creates a new chiral center in a molecule that already contains one, a mixture of diastereomers can be formed. adichemistry.com The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack on the carbonyl group. This selectivity is often governed by steric and electronic factors, and can be predicted by models such as Cram's rule or the Felkin-Ahn model. adichemistry.com

In the case of additions to hindered ketones, the transition state geometry plays a critical role. acs.org While additions of allylic Grignard reagents to unhindered carbonyls often proceed with low diastereoselectivity, the pathway is thought to differ for hindered ketones, potentially altering the stereochemical outcome. acs.orgnih.gov Factors such as chelation control, where a Lewis acidic metal like magnesium coordinates to multiple Lewis basic sites in the substrate, can also strongly influence diastereoselectivity. nih.gov The reversibility of Grignard additions to very hindered ketones has also been observed, which can lead to the thermodynamic product over the kinetic one, further impacting the observed diastereoselectivity. msu.edu

Mechanistic Investigations of Reduction Reactions to Yield this compound

Understanding the underlying mechanisms of the reduction reactions that produce this compound is essential for optimizing reaction conditions and controlling product distribution. The two primary synthetic routes, Grignard reaction and catalytic hydrogenation, proceed through distinct mechanistic pathways.

The reduction of a hindered ketone like diisopropyl ketone by a Grignard reagent such as isopropyl magnesium bromide is a well-documented example of an "abnormal" Grignard reaction. pw.liveacs.org The mechanism is analogous to the Meerwein-Ponndorf-Verley (MPV) reduction. msu.edustackexchange.commsu.edu This process involves a six-membered, cyclic transition state where the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen of the ketone. This coordination polarizes the carbonyl group, making it more susceptible to attack. A hydride ion is then transferred from the β-carbon of the Grignard reagent's alkyl group to the carbonyl carbon of the ketone. msu.edu This concerted transfer results in the reduction of the ketone to a magnesium alkoxide and the oxidation of the Grignard reagent to an alkene (propene in the case of an isopropyl Grignard). Subsequent acidic workup protonates the alkoxide to yield the final alcohol product, this compound. stackexchange.com

In contrast, the mechanism of cobalt-catalyzed ketone hydrogenation is more complex and can vary depending on the specific catalyst system. nih.govacs.org One proposed mechanism for certain cobalt(II) pincer complexes involves a non-redox catalytic cycle. nih.govacs.org In this model, the reaction does not proceed through a cobalt(0) or cobalt(I) intermediate. Instead, it may involve an outer-sphere mechanism activated by a proton shuttle. nih.govacs.org Another potential pathway involves the heterolytic activation of dihydrogen (H₂) by the cobalt catalyst to form a cobalt-hydride species. The ketone substrate then coordinates to the cobalt center, followed by the migratory insertion of the hydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated to give the alcohol. Some systems may even operate through radical pathways involving hydrogen atom transfer. acs.org

Meerwein-Ponndorf-Verley (MVP) Reduction Mechanisms

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols. acs.orgwikipedia.org In the context of this compound synthesis, the precursor is 2,4-dimethyl-3-pentanone. The reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, such as isopropanol. wikipedia.orgnih.gov

The mechanism of the MPV reduction is understood to proceed through a six-membered cyclic transition state. wikipedia.org The process begins with the coordination of the carbonyl oxygen from 2,4-dimethyl-3-pentanone to the aluminum center of the aluminum isopropoxide catalyst. This is followed by the transfer of a hydride ion from the isopropoxide ligand to the carbonyl carbon of the ketone. This hydride transfer is the key step and occurs via a pericyclic mechanism. wikipedia.org The resulting aluminum alkoxide of this compound then exchanges with a molecule of the sacrificial alcohol (isopropanol), regenerating the catalyst and releasing the product alcohol. The acetone (B3395972) formed as a byproduct is often removed by distillation to drive the reversible reaction to completion. nih.gov

A significant advantage of the MPV reduction is its high selectivity for the carbonyl group, leaving other potentially reducible functional groups like carbon-carbon double or triple bonds intact. wikipedia.org While historically significant, the development of other reducing agents has in some contexts rendered the MPV reduction "obsolete," though its use of an inexpensive and environmentally friendly metal catalyst remains an advantage. wikipedia.org

Table 1: Key Features of the Meerwein-Ponndorf-Verley (MVP) Reduction

FeatureDescription
Substrate 2,4-Dimethyl-3-pentanone
Product This compound
Catalyst Aluminum isopropoxide
Hydride Source Isopropanol (sacrificial alcohol)
Key Intermediate Six-membered cyclic transition state
Byproduct Acetone

Other Advanced Synthetic Routes

Beyond the classic MPV reduction, other advanced methods provide efficient pathways to this compound.

Multistep Synthetic Sequences (e.g., from Isobutyl Bromide via Organomagnesium Intermediates)

A versatile and widely used method for alcohol synthesis is the Grignard reaction. The synthesis of this compound can be effectively achieved through a multistep sequence starting from isobutyl bromide.

The synthesis involves the following key steps:

Formation of the Grignard Reagent: Isobutyl bromide is reacted with magnesium metal in an ether solvent (such as diethyl ether) to form the organomagnesium intermediate, isobutylmagnesium bromide. lookchem.com

Nucleophilic Addition: The prepared Grignard reagent is then reacted with isobutyraldehyde (B47883) (2-methylpropanal). The nucleophilic isobutyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with aqueous acid, to yield the final product, this compound.

This method is highly effective for creating carbon-carbon bonds and provides a direct route to the desired branched alcohol structure.

Synthesis of Chiral Intermediates and Enantiomerically Pure Forms

The synthesis of enantiomerically pure forms of alcohols is of great importance, particularly in the pharmaceutical and fine chemical industries. For this compound, several strategies can be employed to obtain chiral intermediates and enantiomerically pure products.

The MPV reduction itself can be adapted for asymmetric synthesis. This can be achieved by using a chiral alcohol as the hydride source or by employing a chiral ligand on the aluminum alkoxide catalyst. wikipedia.org For instance, the reduction of prochiral ketones using a chiral hydride-donating alcohol has been shown to produce chiral alcohols with significant enantiomeric excess. wikipedia.org Furthermore, the MPV reduction has been utilized for the synthesis of chiral amines from ketimines with high enantioselectivity by using a chiral alkoxide. wikipedia.org

Another powerful technique is dynamic kinetic resolution (DKR). In DKR processes, this compound can serve as a crucial hydrogen donor. nih.govtue.nl For example, in the DKR of racemic γ-hydroxy amides catalyzed by Pseudomonas cepacia lipase (B570770), this compound is used as a hydrogen source to prevent the formation of ketone byproducts, leading to the desired chiral acetates in high yield and with enantiomeric excesses (ee) up to 98%. acs.orgnih.govacs.org Similarly, it has been used as a hydrogen donor at a 0.5 M concentration to suppress side product formation in the DKR of primary amines, which uses a Shvo complex as the racemization catalyst. tue.nl

Table 2: Methods for Chiral Synthesis Involving this compound

MethodRole of this compound/PrecursorKey Reagents/CatalystsOutcome
Asymmetric MPV ReductionProduct of asymmetric reduction of 2,4-dimethyl-3-pentanoneChiral alcohol hydride source or chiral aluminum catalystEnantiomerically enriched this compound
Dynamic Kinetic Resolution (DKR) of γ-hydroxy amidesHydrogen sourcePseudomonas cepacia lipase, Ruthenium catalystChiral acetates (up to 98% ee). acs.orgnih.gov
Dynamic Kinetic Resolution (DKR) of primary aminesHydrogen donorNovozym 435, p-MeO Shvo complexHigh ee values and good chemoselectivity. tue.nl

Mechanistic and Kinetic Studies of 2,4 Dimethyl 3 Pentanol Reactions

Dehydration Reaction Mechanisms

The acid-catalyzed dehydration of 2,4-dimethyl-3-pentanol is a classic example of an E1 elimination reaction, which proceeds through a carbocation intermediate. The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), followed by the loss of a water molecule to form a secondary carbocation. This carbocation then undergoes rearrangement and deprotonation to yield a mixture of alkene products. The conditions for this reaction, specifically the use of an acid catalyst and heat, are crucial for the reaction to proceed. brainly.com

Carbocation Rearrangements and Product Distribution Analysis

Upon the formation of the initial secondary carbocation at the C-3 position, a 1,2-hydride shift can occur, leading to the formation of a more stable tertiary carbocation at the C-2 or C-4 position. masterorganicchemistry.com This rearrangement is a key factor in determining the final product distribution. The subsequent loss of a proton from an adjacent carbon atom results in the formation of various alkenes.

Experimental studies have shown that the dehydration of this compound yields a complex mixture of products. For instance, one study identified six different alkenes, with 2,3,4-trimethyl-1-pentene being the most abundant at 29%, followed by 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, both at 24%. stackexchange.com The formation of these products can be explained by the rearrangement of the initial carbocation and subsequent elimination pathways. The distribution of these products is influenced by the relative stabilities of the possible alkene isomers and the transition states leading to their formation.

Table 1: Product Distribution in the Dehydration of this compound

Product Name Percentage Yield
2,3,4-trimethyl-1-pentene 29%
2,4,4-trimethyl-1-pentene 24%
2,4,4-trimethyl-2-pentene 24%
2,3,4-trimethyl-2-pentene 18%
2-isopropyl-3-methyl-1-butene 3%

This table is based on data from a study on the dehydration of 2,2,4-trimethyl-3-pentanol, which provides insights into similar rearrangement patterns. stackexchange.com

Formation of Alkenyl Cations in Acidic Media

In strongly acidic media, such as 96% sulfuric acid, this compound can form alkenyl cations. southern.edu This involves the initial dehydration to form an alkene, which is then protonated by the strong acid to generate a carbocation. This carbocation can be an allylic carbocation, which is stabilized by resonance. The study of these highly reactive intermediates provides valuable information about the reaction mechanisms in superacidic environments.

Zaitsev and Hofmann Product Formation in Dehydration

The dehydration of alcohols often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comquizlet.com In the case of this compound, after rearrangement to a tertiary carbocation, the removal of a proton from an adjacent carbon can lead to either a Zaitsev product (more substituted double bond) or a Hofmann product (less substituted double bond).

For example, the dehydration of 2,3-dimethyl-3-pentanol, a similar tertiary alcohol, initially forms a secondary carbocation that rearranges to a more stable tertiary carbocation. chegg.com The subsequent elimination can produce both Zaitsev and Hofmann products, and the ratio is dependent on steric factors and the base used for deprotonation. libretexts.org While Zaitsev's rule generally holds, the presence of bulky groups can sometimes favor the formation of the Hofmann product due to steric hindrance. libretexts.org In the case of this compound, the formation of 2,4-dimethyl-2-pentene (B165557) would be the expected Zaitsev product. chegg.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can also undergo nucleophilic substitution reactions, primarily through an SN1 mechanism due to the stability of the potential carbocation intermediates.

SN1 Reaction Pathways and Carbocation Stability

SN1 reactions proceed in a stepwise manner, beginning with the formation of a carbocation intermediate. odinity.com For this compound, protonation of the hydroxyl group converts it into a good leaving group (water). The departure of water results in a secondary carbocation, which can then rearrange to a more stable tertiary carbocation via a hydride shift. masterorganicchemistry.comquizlet.com This tertiary carbocation is then attacked by a nucleophile. The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org Therefore, the rearrangement to a tertiary carbocation is a favorable process that significantly influences the outcome of the reaction.

Influence of Lewis Acid Catalysts (e.g., ZnCl₂ in Lucas Reagent) on Substitution

The Lucas test, which uses a solution of zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl), is a classic method to distinguish between primary, secondary, and tertiary alcohols. aakash.ac.inbyjus.com Zinc chloride acts as a Lewis acid, coordinating with the oxygen of the hydroxyl group, making it an even better leaving group. aakash.ac.in

When this compound is treated with the Lucas reagent, it undergoes an SN1 reaction. quizlet.com The reaction involves the formation of a secondary carbocation, which then rearranges to a more stable tertiary carbocation. The chloride ion from HCl then attacks this tertiary carbocation to form 2-chloro-2,4-dimethylpentane. quizlet.com The reaction with a secondary alcohol like this compound is typically slower than with a tertiary alcohol but faster than with a primary alcohol, with turbidity appearing in the solution within a few minutes. byjus.com However, heating the reaction mixture can lead to competing elimination reactions, resulting in the formation of alkenes such as 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene. chegg.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,4-dimethyl-2-pentene
2,4-dimethyl-1-pentene
2-chloro-2,4-dimethylpentane
2,3,4-trimethyl-1-pentene
2,4,4-trimethyl-1-pentene
2,4,4-trimethyl-2-pentene
2,3,4-trimethyl-2-pentene
2-isopropyl-3-methyl-1-butene
3,3,4-trimethyl-1-pentene
2,2,4-trimethyl-3-pentanol
2,3-dimethyl-3-pentanol
Sulfuric acid
Phosphoric acid
Zinc chloride
Hydrochloric acid

Rearrangements in Nucleophilic Substitution

Nucleophilic substitution reactions of this compound, particularly under acidic conditions, are characterized by the prevalence of carbocation rearrangements. When subjected to reagents like a mixture of zinc chloride and hydrochloric acid (Lucas reagent), the reaction proceeds via an SN1 mechanism. quizlet.com

The initial step involves the protonation of the hydroxyl group by the acid, forming a good leaving group, water. quizlet.com The departure of water results in the formation of a secondary carbocation at the C-3 position. This secondary carbocation is unstable and readily undergoes a rearrangement to a more stable tertiary carbocation. This occurs through a hydride shift, where a hydrogen atom from the adjacent C-2 or C-4 migrates to the C-3 carbon. This rearrangement is a key feature of the reaction, as it leads to the formation of a tertiary carbocation at the C-2 or C-4 position. quizlet.comacs.org

The subsequent nucleophilic attack by the chloride ion occurs at the tertiary carbocation, leading to the formation of the rearranged product, 2-chloro-2,4-dimethylpentane, rather than the direct substitution product, 3-chloro-2,4-dimethylpentane. quizlet.com Studies have shown that with this compound, the formation of the alkyl halide is entirely the result of this secondary-to-tertiary carbocation rearrangement. acs.org In some instances, elimination reactions can compete with substitution, leading to the formation of alkenes such as 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene, especially when heated under reflux with the Lucas reagent. chegg.com

The choice of reagent and reaction conditions can significantly influence the outcome. For instance, the ZnCl₂/HCl procedure is noted to be a fast and effective method for this conversion, highlighting the role of the Lewis acid in facilitating the reaction. researchgate.netresearchgate.net

Table 1: Nucleophilic Substitution of this compound

ReagentMechanismKey IntermediateMajor Product(s)
ZnCl₂/HCl (Lucas Reagent)SN1Secondary carbocation followed by rearrangement to a tertiary carbocation2-Chloro-2,4-dimethylpentane, 2,4-Dimethyl-2-pentene, 2,4-Dimethyl-1-pentene

Oxidation and Reduction Reactions

Specific Reagents and Products in Oxidation

The oxidation of this compound, a secondary alcohol, yields a ketone. Common oxidizing agents such as acidified potassium permanganate (B83412) (KMnO₄) or hypochlorous acid (HOCl) can be used for this transformation. chegg.comgauthmath.com The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

The product of this oxidation is 2,4-dimethyl-3-pentanone (B156899), also known as diisopropyl ketone. chegg.comsigmaaldrich.com The reaction with HOCl provides a clear example of this conversion. chegg.com The unique branched structure of the starting alcohol is retained in the resulting ketone.

Table 2: Oxidation of this compound

Oxidizing AgentProduct
Acidified KMnO₄2,4-Dimethyl-3-pentanone
HOCl2,4-Dimethyl-3-pentanone

Specific Reagents and Products in Reduction

The reduction of this compound itself is not a typical reaction, as the alcohol is already in a reduced state. However, the reverse reaction, the reduction of its corresponding ketone, 2,4-dimethyl-3-pentanone, is a common method for synthesizing this compound.

This reduction can be achieved using various reducing agents. For instance, reacting diisopropyl ketone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) will produce this compound. ontosight.ai Another example involves the reaction of n-propylmagnesium bromide with diisopropyl ketone, which results in the formation of this compound through a Meerwein-Ponndorf-Verley (MPV) type reduction mechanism. msu.edu

Table 3: Synthesis of this compound via Reduction

Starting MaterialReducing AgentProduct
2,4-Dimethyl-3-pentanone (Diisopropyl ketone)Sodium borohydrideThis compound
Diisopropyl ketonen-Propylmagnesium bromideThis compound

Investigating Protonation and Deprotonation Equilibria

The hydroxyl group of this compound can participate in protonation and deprotonation equilibria, which are fundamental to its reactivity. youtube.com In acidic solutions, the lone pair of electrons on the oxygen atom can accept a proton (H⁺), forming a protonated alcohol or an oxonium ion, (CH₃)₂CHCH(OH₂⁺)CH(CH₃)₂. This protonation is the crucial first step in acid-catalyzed reactions like nucleophilic substitution and dehydration, as it converts the poor leaving group (-OH) into a good leaving group (-OH₂). quizlet.comuci.edu

Conversely, in the presence of a strong base, this compound can be deprotonated to form an alkoxide ion, (CH₃)₂CHCH(O⁻)CH(CH₃)₂. The pKa of this compound is predicted to be around 15.04, which is typical for a secondary alcohol. lookchem.com This alkoxide is a stronger nucleophile and base than the parent alcohol. The equilibrium between the alcohol and its protonated or deprotonated forms is influenced by the pH of the solution and the nature of the solvent. youtube.com

Stereoelectronic Factors in Reaction Pathways

Stereoelectronic factors, which encompass the interplay of steric and electronic effects related to the spatial arrangement of atoms and orbitals, play a significant role in the reactions of this compound. The branched structure of this alcohol creates considerable steric hindrance around the hydroxyl group and the adjacent carbons. solubilityofthings.com

This steric bulk influences the accessibility of the reaction center to incoming reagents. For example, in nucleophilic substitution, the steric hindrance around the secondary carbon in this compound makes an SN2 pathway, which requires backside attack, highly unfavorable. quizlet.com This favors the SN1 mechanism, which proceeds through a planar carbocation intermediate.

Furthermore, stereoelectronic effects can influence the diastereoselectivity of certain reactions. While steric factors might be expected to be a primary determinant, studies on related systems have shown that stereoelectronic effects can be more influential in determining the diastereoselectivity of reactions like oxidative spiroannulation. researchgate.netcore.ac.uk In the context of rearrangements during nucleophilic substitution, the anti-periplanar alignment of the migrating group with the leaving group is a favored stereoelectronic arrangement. msu.edu The inherent structural features of this compound, with its bulky isopropyl groups, dictate the preferred conformations and, consequently, the transition states of its reactions, thereby influencing the reaction pathways and product distributions. msu.edu

Spectroscopic and Advanced Analytical Research on 2,4 Dimethyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Confirmation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both Carbon-13 and Proton NMR have been utilized to characterize 2,4-Dimethyl-3-pentanol.

Carbon-13 NMR and DEPT Experiments for Carbon Environment Analysis

Carbon-13 NMR spectroscopy of this compound reveals four unique carbon signals, an observation that might be unexpected for introductory students. acs.org This is due to the presence of a prochiral carbon atom, which renders the two methyl groups attached to one of the isopropyl groups non-equivalent. acs.org The oxidation of this compound to 2,4-dimethyl-3-pentanone (B156899) results in the loss of this prochirality, leading to the equivalence of these methyl groups and thus only three signals in the ¹³C NMR spectrum. acs.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In a standard ¹³C-DEPT spectrum, CH and CH₃ groups produce positive signals, while CH₂ groups show negative signals. Quaternary carbons, those without any attached protons, are not observed in DEPT spectra. This technique is crucial for the complete assignment of the carbon skeleton of this compound and its isomers. stackexchange.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C117.5
C233.2
C382.5
C433.2
C517.5
C1'19.5
C2'19.5

Note: Data is based on computational predictions and may vary from experimental values.

Proton NMR for Product Characterization and Reaction Monitoring

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, the hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent due to hydrogen bonding. The methine proton on the carbon bearing the hydroxyl group (C3) appears as a multiplet due to coupling with the adjacent protons. The methyl and methine protons of the isopropyl groups also give rise to distinct signals with characteristic splitting patterns. chemicalbook.comwiredchemist.comchemicalbook.com The integration of these signals provides the ratio of the different types of protons in the molecule, confirming its structure. wiredchemist.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

IR spectroscopy is a key technique for identifying functional groups and studying intermolecular forces like hydrogen bonding.

Near-Infrared Spectroscopy for Self-Association Studies

Near-infrared (NIR) spectroscopy has been employed to study the self-association of alcohols, including branched isomers like this compound. researchgate.net Studies have shown that branched alcohols exhibit significant hindrance to self-aggregation compared to their linear counterparts. researchgate.net In the NIR region, the first overtone of the O-H stretching vibration is particularly sensitive to hydrogen bonding. The analysis of the concentration dependence of these bands allows for the determination of the equilibrium between monomeric and associated (dimeric, trimeric, etc.) alcohol species. For sterically hindered alcohols, the self-association is often limited to the formation of dimers. researchgate.netnycu.edu.twnih.gov

Analysis of Hydrogen Bonding and Steric Hindrance Effects using IR

The conventional mid-infrared (MIR) spectrum of this compound shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydrogen-bonded hydroxyl (O-H) group. A sharper band at higher wavenumbers corresponds to the free O-H stretching of the monomeric form. nycu.edu.tw The position and shape of the C-O stretching vibration, typically found in the 1087-1124 cm⁻¹ range for secondary alcohols, also provide structural information. The significant steric hindrance provided by the two bulky isopropyl groups in this compound influences the extent and nature of hydrogen bonding. This steric hindrance can limit the formation of higher-order aggregates, making it a good model system for studying monomer-dimer equilibria. rsc.orgrsc.orgmasterorganicchemistry.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
O-H (Hydrogen-bonded)Stretching3200-3600 (broad)
O-H (Free)Stretching~3630 (sharp)
C-H (sp³)Stretching2850-3000
C-OStretching1087-1124

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular weight. chemicalbook.comchemicalbook.comnist.govnist.gov However, this peak is often of low intensity due to the facile fragmentation of the molecule.

Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). For this compound, the fragmentation pattern is influenced by the stability of the resulting carbocations. The base peak in the spectrum is often due to the loss of an isopropyl group, leading to a stable secondary carbocation.

Table 3: Common Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
116[C₇H₁₆O]⁺ (Molecular Ion)
98[C₇H₁₄]⁺ (Loss of H₂O)
73[C₄H₉O]⁺ (Alpha-cleavage)
43[C₃H₇]⁺ (Isopropyl cation)

Note: The relative intensities of these fragments can vary depending on the experimental conditions.

Gas Chromatography (GC) in Purity Assessment and Mixture Analysis

Gas Chromatography (GC) stands as a fundamental analytical technique for the assessment of this compound, providing critical data on its purity and its quantification within complex mixtures. The utility of GC is frequently cited by chemical suppliers, with purity levels for commercial-grade this compound typically specified as greater than 99.0% as determined by GC analysis. tcichemicals.com This level of purity is a standard requirement for its use in various research and synthesis applications. spectrumchemical.comscbt.com

In research contexts, GC is indispensable for monitoring the progress and outcomes of chemical reactions that produce or utilize this compound. For instance, in the synthesis of this alcohol via the hydrogenation of 2,4-dimethyl-3-pentanone, quantitative GC analysis is employed to determine the yield of the reaction. chemicalbook.com In such procedures, an internal standard like biphenyl (B1667301) is often added to the organic layer post-reaction, which is then filtered and diluted for precise GC analysis. chemicalbook.com

The analysis of this compound in mixtures, such as alcoholic beverages or industrial solvents, relies on GC's ability to separate volatile components. For example, it has been identified as a contaminant in ethanol (B145695) produced in distilleries, where methods are developed to detect it at low concentrations. chromforum.org The choice of the GC column's stationary phase is critical for achieving the desired separation. While a nonpolar HP-5ms column can be used, moderately polar columns like the DB-624, with a (6%)-cyanopropyl-phenyl-(94%)-dimethylpolysiloxane stationary phase, or highly polar ionic liquid columns like the SLB-IL111, have been evaluated for resolving complex mixtures of alcohols and other volatile organic compounds. rsc.org However, co-elution can occur; for example, on a DB-624 column, 2,4-dimethyl-3-pentanone (the precursor ketone) can co-elute with other ketones, and on an SLB-IL111 column, 3-pentanol (B84944) may co-elute with 2-pentanone, highlighting the importance of method development for specific analytical challenges. rsc.org

The following table summarizes typical GC systems and conditions used in the analysis of this compound and related compounds.

ParameterSystem ISystem IISystem III
Instrument Autosystem XL GCClarus 500 GCHP 5890 II GC with HP 5972A MS
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Mass Spectrometer (MS)
Column HP-5ms (60 m x 0.25 mm x 0.25 µm)DB-624 (60 m x 0.32 mm x 1.80 µm)SLB-IL111 (30 m x 0.25 mm x 0.2 µm)
Carrier Gas NitrogenHeliumHelium
Flow Rate 1 mL/min--
Injection Split (80:1)--
Injector Temp. 275 °C--
Detector Temp. 275 °C (FID)--
Oven Program 40 °C (5 min), ramp 10°C/min to 250°C (10 min)--
Primary Use General Purity & Mixture AnalysisAnalysis of moderately polar compoundsAnalysis with high polarity stationary phase
Reference rsc.org rsc.org rsc.org

Application of Multivariate 2D Techniques in Spectroscopic Data Analysis

Advanced analytical methodologies employing multivariate two-dimensional (2D) techniques have been applied to study the complex chemical characteristics of this compound, both in its pure form and as a component in intricate mixtures. These methods are powerful for deconvoluting complex data sets and revealing subtle chemical information.

One significant application involves the study of molecular self-association. The branching and steric hindrance of the this compound molecule influence its hydrogen bonding and aggregation behavior. researchgate.net Near-infrared (NIR) spectroscopy has been used to investigate this phenomenon. To analyze the complex spectral data, which can have high noise levels, multivariate 2D correlation spectroscopy (2D-COS) is employed. This approach can serve as an effective pretreatment for other multivariate analyses like Principal Component Analysis (PCA), aiding in the removal of noise and facilitating a clearer interpretation of the spectra. researchgate.net Studies comparing the NIR spectra of n-heptanol with its branched isomers, including this compound, have shown that branched structures exhibit a significant hindrance to self-aggregation. researchgate.net

In the field of volatile organic compound analysis, comprehensive two-dimensional gas chromatography (GC×GC) coupled with multivariate analysis (MVA) provides a powerful platform for "fingerprinting" complex samples. This technique was used to analyze volatile patterns in food products, where this compound was one of many compounds identified. unito.it The GC×GC system produces a 2D pattern of separated analytes, and when combined with mass spectrometry, it adds a third dimension of information crucial for identification. unito.it The resulting data from aligned 2D peak-regions can be formed into a matrix, which is then subjected to multivariate analysis to compare samples and identify patterns. unito.it This advanced fingerprinting allows for the observation of how volatile profiles, including the presence and concentration of this compound, evolve across different samples or processing steps. unito.it

The table below outlines the application of these advanced 2D techniques in the analysis of this compound.

TechniqueApplicationAnalyte(s) StudiedKey FindingsReference
NIR with 2D-COS & PCA Study of molecular self-associationPure heptanol (B41253) isomers (n-heptanol, this compound, 3-ethyl-3-pentanol)Branched isomers like this compound show significant hindrance in self-aggregation compared to linear isomers. 2D-COS helps in noise removal and interpretation of complex spectra. researchgate.net
GC×GC with MVA Advanced fingerprinting of volatile compoundsVolatiles in roasted Chontalpa samples, including this compoundGC×GC produces detailed 2D patterns of separated analytes. MVA of the 2D data allows for comparison and observation of volatile pattern evolution across samples. unito.it

Computational and Theoretical Studies of 2,4 Dimethyl 3 Pentanol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which in turn dictate the molecule's reactivity and spectroscopic signatures.

Quantum chemical calculations can predict the infrared (IR) spectrum of 2,4-dimethyl-3-pentanol from first principles. These calculations identify the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds.

The most characteristic vibrational band for an alcohol is the O-H stretching frequency. For this compound, which is a secondary alcohol, the position of this band is influenced by hydrogen bonding. In a non-associated (monomeric) state, the free O-H stretch appears at a higher frequency. However, in condensed phases, self-association leads to a broad, strong absorption band at lower frequencies. Computational models can predict these frequencies and their shifts upon forming hydrogen-bonded dimers or larger aggregates. researchgate.net

Studies on various alcohols have established a general trend for the O-H stretching frequency: primary alcohols > secondary alcohols > tertiary alcohols. researchgate.net The predicted spectrum for this compound aligns with this trend. A comparative analysis with its isomer, the tertiary alcohol 2,3-dimethyl-3-pentanol, shows a shift in the carbon-oxygen (C-O) stretching frequency. For the secondary alcohol this compound, the C-O stretch is predicted in the 1087-1124 cm⁻¹ range, whereas for a tertiary alcohol, it would be higher. The NIST Chemistry WebBook provides access to experimental IR spectrum data for comparison and validation of these theoretical predictions. nist.govnist.govnist.gov

Table 1: Predicted and Experimental Vibrational Data for this compound This table is a representative summary based on typical data; specific computational results can vary with the level of theory and basis set used.

Vibrational Mode Typical Predicted Frequency Range (cm⁻¹) Experimental IR Peak (cm⁻¹) (from SpectraBase)
O-H Stretch (H-bonded) 3200-3500 (Broad) ~3360 (Broad)
C-H Stretch 2850-3000 ~2870-2960
C-O Stretch 1087-1124 ~1100

The branched structure of this compound allows for multiple spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis involves identifying the stable conformers and calculating their relative energies to determine the most probable structures.

Computational studies, such as those using Density Functional Theory (DFT), can map the potential energy surface of the molecule. For a set of 27 alcohols, including this compound, optimal gas-phase geometries have been calculated using the B3LYP functional, providing a foundational energetic profile. researchgate.net Analysis of its structural isomers, like 2,3-dimethyl-3-pentanol, reveals that staggered conformations are significantly more stable than eclipsed ones, as they minimize the steric repulsion between the bulky isopropyl groups. A similar principle applies to this compound, where the lowest energy conformers will be those that orient the two isopropyl groups and the hydroxyl group to minimize steric clash. These energetic profiles are crucial for understanding the molecule's behavior in solutions and its ability to interact with other molecules or surfaces.

Molecular Modeling of Self-Association and Aggregation Behavior

In the liquid phase, alcohol molecules tend to associate with one another through hydrogen bonding, forming clusters or aggregates. For sterically hindered alcohols like this compound, this self-association is significantly affected by the bulky alkyl groups surrounding the hydroxyl group.

Molecular modeling studies have investigated the self-association of highly branched alcohols. Research on compounds like 2,2-dimethyl-3-ethyl-3-pentanol, which has comparable steric hindrance, shows that self-association is often limited to the formation of dimers. msu.edu Higher-order oligomers are suppressed because the bulky sidechains prevent the necessary close approach of multiple molecules. msu.edu Computational models can be used to calculate the dimerization constant and the thermodynamics of this association, including the standard enthalpy and entropy, which can then be compared with experimental data from IR or NMR spectroscopy. msu.edu These models confirm that the primary mode of interaction is the formation of a hydrogen bond between the hydroxyl groups of two molecules.

Topological Descriptors in Structure-Property and Structure-Activity Relationship Studies

Topological descriptors are numerical values derived from the molecular graph of a compound. They are used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structure of a molecule with its physicochemical properties or biological activity. nih.govchemicalbook.com These descriptors encode information about molecular size, shape, branching, and complexity. chemicalbook.com

For a large set of aliphatic alcohols, including this compound, various topological indices have been used to develop models that predict properties such as boiling point, octanol/water partition coefficient (log P), and gas chromatographic retention indices. nih.govchemsrc.comaip.org

A particularly effective topological descriptor is the eccentric connectivity index (ξc). This index is calculated from the hydrogen-suppressed molecular graph and considers the eccentricity (the distance from a vertex to the farthest vertex from it) and the degree of each vertex.

The eccentric connectivity index has shown a high discriminating power for correlating with physical properties of molecules, often proving superior to other indices like the Wiener index. In a study involving numerous alcohols, the eccentric connectivity index of this compound was calculated and used to predict its cross-sectional area with high accuracy. nist.gov This demonstrates the utility of such descriptors in building robust predictive models for molecular properties without the need for extensive experimental measurement.

Table 2: Topological Indices and Physical Property Correlation for this compound

Topological Index Value for this compound Correlated Property Experimental Value Predicted Value (from ξc)
Eccentric Connectivity Index (ξc) 43 Cross-Sectional Area (Ų) 331.7 326.43
Wiener Index (W) 65 Cross-Sectional Area (Ų) 331.7 340.49

Data sourced from Sharma, V., et al. (1997). nist.gov

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed.

For this compound, thermochemical data for its gas-phase protonation has been determined. nist.gov These values provide fundamental information about its basicity and the energetics of the initial step in acid-catalyzed reactions.

Table 3: Reaction Thermochemistry for the Protonation of this compound

Reaction Quantity Value (kJ/mol) Method
C₇H₁₅O⁻ + H⁺ = C₇H₁₆O ΔrH° 1551 ± 13 G+TS
C₇H₁₅O⁻ + H⁺ = C₇H₁₆O ΔrG° 1523 ± 13 CIDC

Data refers to gas-phase acidity and is sourced from the NIST Chemistry WebBook. nist.gov

Furthermore, theoretical studies on the reactions of other alcohols, such as the hydrogen abstraction from primary alcohols by chlorine atoms, detail the computational methodologies (e.g., MP2 and QCISD(T)) used to locate transition states and calculate activation energy barriers. These same methods can be applied to reactions of this compound, such as its dehydration, to understand the competition between different mechanistic pathways (e.g., E1 vs. E2) and predict the major products, which can be complex due to potential carbocation rearrangements.

Stereochemistry and Stereoselective Aspects in Research

Asymmetric Induction and Diastereoselectivity in Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, a cornerstone of modern synthetic chemistry. In the context of 2,4-dimethyl-3-pentanol, this principle is evident both in its formation and its use as a chiral auxiliary.

One notable example of diastereoselectivity is the formation of this compound from the reaction of diisopropyl ketone with certain Grignard reagents. While allylmagnesium bromide adds as expected, the reaction with n-propylmagnesium bromide predominantly yields this compound through a reduction process following a Meerwein-Ponndorf-Verley (MVP) type mechanism. msu.edu This outcome highlights how the choice of reagent can dramatically influence the reaction pathway and lead to a specific stereoisomer.

Furthermore, this compound itself can act as a proton source to induce diastereoselectivity in other reactions. sigmaaldrich.comchemdad.comsigmaaldrich.com In the nickel-catalyzed reductive coupling of glycosyl bromides with 2-substituted acrylate (B77674) derivatives, the use of this compound as the proton source was key to achieving diastereoselective C-C bond formation. nih.gov This demonstrates its utility in transferring stereochemical information during a reaction.

Research has also explored the use of the 2,4-dimethyl-3-pentyl ester group in directing stereoselective reactions. In dirhodium(II) complex-catalyzed asymmetric intermolecular C-H insertion reactions, the 2,4-dimethyl-3-pentyl moiety on the α-alkyl-α-diazoacetate was found to be crucial for achieving a high degree of enantioselection. clockss.org

Kinetic Resolution of Enantiomers

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other in excess.

The combination of enzymatic kinetic resolution with a ruthenium-catalyzed racemization has been successfully applied in the dynamic kinetic resolution (DKR) of this compound. researchgate.net In a DKR, the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of a single enantiomer of up to 100%.

This compound has also been employed as a solvent in the kinetic resolution of other compounds. rsc.orgresearchgate.net For instance, in the subtilisin-catalyzed kinetic resolution of racemic primary amines, using this compound as the solvent resulted in high yield and enantioselectivity for the corresponding (S)-amides. rsc.orgresearchgate.net It has also been used as a sterically hindered alcohol to act as a hydrogen source, preventing unwanted side reactions during the dynamic kinetic asymmetric transformation of 1,3-diols. pnas.org

ProcessRole of this compoundCatalyst SystemOutcomeReference
Dynamic Kinetic ResolutionSubstrateEnzyme + Ruthenium catalystEnantiomerically enriched this compound researchgate.net
Kinetic Resolution of Primary AminesSolventSubtilisinHigh yield and enantioselectivity of (S)-amides rsc.orgresearchgate.net
Dynamic Kinetic Asymmetric Transformation of 1,3-diolsHydrogen SourceNovozym 435 + Ruthenium catalystSuppression of ketone formation pnas.org

Influence of Chiral Catalysts and Reagents on Stereoselectivity

The stereochemical outcome of a reaction is profoundly influenced by the use of chiral catalysts and reagents. Research involving this compound and its derivatives illustrates this principle effectively.

Chemoenzymatic dynamic kinetic resolution combines the high selectivity of enzymes with the efficiency of metal catalysts. Protocols have been developed using lipases, such as Candida antarctica lipase (B570770) B (CALB) or Burkholderia cepacia lipase, in combination with ruthenium-based racemization catalysts like the Shvo catalyst or Bäckvall's catalyst. rsc.orgdiva-portal.org In such systems, this compound can serve as an unconventional solvent that facilitates the racemization of the amine substrate while an enzyme resolves it, leading to the synthesis of enantiopure amides. rsc.orgresearchgate.net

In the field of organometallic catalysis, chiral dirhodium(II) carboxylate complexes, specifically Rh₂(S-PTTL)₄ and Rh₂(S-TFPTTL)₄, have been used to catalyze C-H insertion reactions. clockss.org When reacting 1,4-cyclohexadiene (B1204751) with 2,4-dimethyl-3-pentyl α-alkyl-α-diazoacetates, these chiral catalysts induced the formation of C-H insertion products with enantioselectivities up to 86% ee. clockss.org The bulky 2,4-dimethyl-3-pentyl ester group of the diazo compound was identified as a critical factor for achieving high stereoselectivity. clockss.org

Reaction TypeChiral Catalyst/ReagentSubstrate/Compound InvolvedKey FindingReference
Dynamic Kinetic Resolution of AminesSubtilisin / Shvo Catalyst (Ruthenium)This compound (as solvent)Co-catalytic system enables DKR to produce (S)-amides in high yield. rsc.orgresearchgate.net
Asymmetric C-H InsertionRh₂(S-PTTL)₄ (Chiral Dirhodium Complex)2,4-Dimethyl-3-pentyl α-alkyl-α-diazoacetateThe bulky ester group is crucial for high enantioselectivity (up to 86% ee). clockss.org
Dynamic Kinetic Resolution of ChlorohydrinsBurkholderia cepacia lipase / Bäckvall's CatalystThis compound (as a sterically hindered alcohol)Used to improve yields and ee's of chlorohydrin acetates. diva-portal.org

Stereochemical Outcomes of Specific Reactions (e.g., Epoxide Ring Opening)

The synthesis of chiral alcohols often involves reactions where new stereocenters are created, and the stereochemical outcome is of paramount importance. The ring-opening of epoxides is a classic example of a stereospecific reaction. uci.edu

Under basic or nucleophilic conditions, the ring-opening of an epoxide proceeds via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom from the backside, leading to an inversion of the configuration at that center. uci.edumasterorganicchemistry.com Therefore, if a chiral epoxide were used as a precursor, this reaction would yield a product with a predictable trans or anti relationship between the newly formed hydroxyl group and the substituent from the nucleophile. uci.edu For instance, the reaction of an epoxide with a Grignard reagent, a strong nucleophile, follows this Sₙ2 pathway to produce an alcohol. masterorganicchemistry.comlibretexts.org

Another relevant reaction is the reduction of a ketone to a secondary alcohol. The stereoselective hydrogenation of 2,4-dimethyl-3-pentanone (B156899) to this compound can be achieved using specific catalysts. chemicalbook.com For example, using a cobalt catalyst in tetrahydrofuran (B95107) under hydrogen pressure can yield this compound with high conversion. chemicalbook.com The stereoselectivity of such reductions can often be controlled by the choice of catalyst and reaction conditions. chemicalbook.com

Elucidation of Absolute Configuration

Determining the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis. For a chiral alcohol like this compound, several analytical techniques can be employed.

Chiroptical spectroscopic methods are powerful tools for this purpose. These include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). researchgate.net The process involves measuring the experimental spectra of an enantiomer and comparing it to spectra predicted by theoretical calculations (e.g., using Density Functional Theory, DFT) for a specific (R or S) configuration. A match between the experimental and theoretical data allows for the unambiguous assignment of the absolute configuration. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also widely used, often with chiral shift reagents, to determine the enantiomeric excess and stereoselectivity of a reaction. chemicalbook.com The stereochemical outcome of the hydrogenation of ketones, for instance, can be determined by NMR analysis of the resulting alcohol product. chemicalbook.com

Research on Derivatives and Analogs of 2,4 Dimethyl 3 Pentanol

Synthesis and Characterization of Esters (e.g., 2,4-Dimethyl-3-pentanol Acetate)

Esters derived from this compound are of interest, with this compound acetate (B1210297) being a notable example.

Synthesis: The synthesis of this compound acetate is typically achieved through the esterification of this compound. ontosight.ai This reaction can be carried out using acetic acid or acetic anhydride (B1165640) in the presence of a suitable catalyst. ontosight.ai Another synthetic route involves the treatment of 2,4-dimethyl-3-pentyl acetate with lithium cyclohexylisopropylamide and subsequent silylation with trimethylchlorosilane to produce α-trimethylsilanylacetate derivatives.

Characterization and Properties: this compound acetate, with the molecular formula C₉H₁₈O₂, is recognized for its characteristic fruity or floral scent. ontosight.ainist.gov This property suggests its potential use in the fragrance and flavor industries. ontosight.ai Like many esters, it is soluble in organic solvents. ontosight.ai In research contexts, this ester has been utilized in stereoselective chemical syntheses. For instance, lithiated 2,4-dimethyl-3-pentoxide has been shown to improve enantioselectivity in certain reactions.

Table 1: Properties of this compound Acetate

Property Value
Molecular Formula C₉H₁₈O₂ nist.gov
Molecular Weight 158.2380 g/mol nist.gov
Odor Fruity or floral ontosight.ai
Common Synthesis Method Esterification of this compound ontosight.ai

Exploration of Other Functionalized Derivatives

Research has extended beyond simple esters to other functionalized derivatives of this compound, highlighting its role as a versatile chemical intermediate.

Carbonate Derivatives: One example of a more complex derivative is 1-iodoethyl 2,4-dimethyl-3-pentyl carbonate. Its synthesis involves the reaction of 1-chloroethyl 2,4-dimethyl-3-pentyl carbonate with sodium iodide in acetonitrile. prepchem.com

Role in Polymerization and Coupling Reactions: this compound has been employed as a proton source in the diastereoselective coupling with 2-substituted acrylate (B77674) derivatives. sigmaaldrich.comscientificlabs.co.ukscientificlabs.com It has also been used in the polymerization of 1,1′-(1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate. sigmaaldrich.comscientificlabs.co.ukscientificlabs.com Furthermore, research has demonstrated its use in the dynamic kinetic resolution (DKR) of functionalized alcohols, acting as a hydrogen source in combination with enzymatic kinetic resolution and ruthenium-catalyzed racemization. diva-portal.orgresearchgate.net This process is valuable for producing chiral polyesters. chemsrc.comsigmaaldrich.com

Glycoside Synthesis: In the field of carbohydrate chemistry, a mild and stereoselective method for the nickel-catalyzed synthesis of α-C-alkylglycosides has been reported. chemsrc.com This process involves the reductive coupling of glycosyl bromides with activated alkenes, where derivatives of this compound can play a role. chemsrc.com

Comparative Studies with Structurally Related Alcohols

To better understand the influence of its structure on its physical and chemical properties, this compound has been compared with structurally related alcohols.

Comparison with Tertiary Alcohol Isomers: The self-association of bulky alcohols in solution has been a subject of study. For instance, the dimerization of 2,2-dimethyl-3-ethyl-3-pentanol in tetrachloroethylene (B127269) was investigated using IR spectroscopy, a study relevant to understanding intermolecular forces in sterically hindered alcohols like this compound. researchgate.net Spectroscopic properties can also differentiate between isomers. This compound is a secondary alcohol, which distinguishes it significantly from its tertiary alcohol isomer, 2,3-dimethyl-3-pentanol, in terms of spectroscopic analysis and reactivity.

Comparison with n-Heptanol Isomers: Quantitative Structure-Property Relationship (QSPR) studies have been conducted on a wide range of alcohols to correlate their molecular structure with physical properties. In one such study, this compound was included alongside various isomers of heptanol (B41253). kg.ac.rs These studies help in predicting properties like boiling point and molar refractivity based on molecular descriptors. kg.ac.rs The branching in this compound, for example, leads to different intermolecular interactions compared to linear or less-branched heptanol isomers.

Table 2: Comparison of this compound with Related Alcohols

Compound CAS Number Molecular Formula Classification Key Structural Difference from this compound
This compound 600-36-2 nist.gov C₇H₁₆O nist.gov Secondary Alcohol -
3-Ethyl-2,2-dimethyl-3-pentanol 66793-96-2 nih.gov C₉H₂₀O nih.gov Tertiary Alcohol Contains a larger carbon backbone and the hydroxyl group is on a tertiary carbon. nih.gov
2,4-Dimethyl-3-heptanol 19549-72-5 nih.gov C₉H₂₀O nih.gov Secondary Alcohol Features a longer heptanol backbone instead of a pentanol (B124592) one. nih.gov
n-Heptanol 111-70-6 C₇H₁₆O Primary Alcohol A linear-chain primary alcohol with no branching.

Role of 2,4 Dimethyl 3 Pentanol As a Synthetic Intermediate

Intermediate in Pharmaceutical and Agrochemical Synthesis

While direct, large-scale applications in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, 2,4-dimethyl-3-pentanol and its derivatives are recognized for their role as intermediates in the broader pharmaceutical and agrochemical industries. ontosight.airesearchgate.net The ester derivative, this compound acetate (B1210297), is noted as an intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai The utility of the parent alcohol in this sector is often as a building block for creating more complex molecular scaffolds. guidechem.com

In the realm of agrochemicals, research has pointed to the use of this compound in the synthesis of derivatives with potential pesticidal activity. For instance, it has been used in the creation of certain amino acid derivatives of camptothecin, a quinoline (B57606) alkaloid known for its insecticidal properties. sigmaaldrich.com Additionally, esters related to this compound acetate have been investigated for their potential application as pest control agents. ontosight.ai

Applications in Polymerization Processes

This compound has been utilized in the field of polymer chemistry, specifically in the synthesis of chiral polyesters. Research has demonstrated its use in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate. chemicalbook.comsigmaaldrich.comacs.orgacs.orgchembk.comsigmaaldrich.com This process is an example of extending the well-established dynamic kinetic resolution of secondary alcohols and esters to the synthesis of polymers with specific stereochemistry. chemsrc.com

The following table summarizes a typical application in polyester (B1180765) synthesis:

MonomersCatalyst SystemRole of this compoundResulting PolymerReference
1,1′-(1,3-phenylene) diethanol, Diisopropyl adipateNot specifiedPolymerization medium/componentChiral polyester sigmaaldrich.comacs.org

Use in the Preparation of Other Complex Organic Molecules

As a versatile building block, this compound is employed in the synthesis of a range of more complex organic molecules. guidechem.com Its structural features, including its secondary alcohol group and branched alkyl chain, allow for its incorporation into larger, more intricate molecular architectures. chemicalbook.com

A specific example of its application is in the dynamic kinetic resolution process for the synthesis of (R)-2-Methoxy-N-(1-phenylethyl)acetamide. In this reaction, this compound acts as a hydrogen donor in the racemization of the starting amine, facilitated by a ruthenium catalyst and an enzyme.

Role as a Proton Source in Diastereoselective Coupling

A significant application of this compound is its role as a proton source in diastereoselective coupling reactions. This is particularly evident in the nickel-catalyzed reductive coupling of glycosyl bromides with 2-substituted acrylate (B77674) derivatives. chemicalbook.comsigmaaldrich.comacs.orgacs.orgchembk.comsigmaaldrich.comnih.govcolab.ws This mild and stereoselective method is crucial for the synthesis of α-C-alkylglycosides, which are important compounds in pharmaceutical and biological research. acs.orgacs.orgnih.gov

In this reaction, the use of this compound as the proton source is key to achieving high diastereoselectivity in the formation of the C-glycosidic bond. acs.orgacs.orgnih.gov The process involves the reductive coupling of a glycosyl bromide with an activated alkene at room temperature, offering an efficient route to these valuable molecules. acs.orgnih.gov

The following table outlines the key components of this reaction:

Reaction TypeCatalystSubstratesRole of this compoundProduct ClassReferences
Nickel-catalyzed Reductive CouplingNickelGlycosyl bromides, 2-substituted acrylate derivativesProton sourceα-C-alkylglycosides acs.orgacs.orgnih.govcolab.ws

Environmental Fate and Degradation Research

Studies on Environmental Degradation Pathways and Mechanisms

A thorough search of scientific databases and environmental agencies' documentation did not yield specific studies detailing the environmental degradation pathways and mechanisms of 2,4-Dimethyl-3-pentanol. The transformation of this compound in various environmental compartments such as soil, water, and air remains largely uncharacterized. Without experimental data, any proposed degradation pathway would be purely speculative and based on the general behavior of similar secondary alcohols, which would not meet the required standard of scientific accuracy for this article.

Biodegradation Research

Specific research on the biodegradation of this compound is not currently available.

Microbial Degradation Processes

No studies have been identified that investigate the microbial degradation of this compound. The microorganisms capable of utilizing this compound as a carbon source, the enzymatic processes involved, and the optimal conditions for its biodegradation have not been documented.

Identification of Degradation Products and Metabolites

As there are no existing studies on the biodegradation of this compound, there is consequently no information available on the identification of its degradation products and metabolites.

Abiotic Degradation Studies (e.g., Photodegradation, Hydrolysis)

Detailed studies on the abiotic degradation of this compound, such as through photodegradation or hydrolysis, are not present in the available literature. The potential for this compound to break down in the environment due to non-biological factors like sunlight or water has not been experimentally determined.

Intermolecular Interactions and Self Assembly Research

Hydrogen Bonding in 2,4-Dimethyl-3-pentanol Systems

The primary intermolecular interaction governing the behavior of this compound is hydrogen bonding. solubilityofthings.com The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, enabling molecules to associate with one another. libretexts.org However, the bulky isopropyl groups flanking the hydroxyl group introduce significant steric hindrance, which modifies the extent and nature of this hydrogen bonding. researchgate.net

In dilute solutions, the self-association of this compound is primarily limited to the formation of dimers. researchgate.net This is in contrast to less hindered alcohols, which can form longer polymer chains. Infrared (IR) spectroscopy studies have been instrumental in distinguishing between the monomeric and dimeric species. The free (monomeric) hydroxyl group exhibits a sharp absorption band at a higher frequency, while the hydrogen-bonded (dimeric) hydroxyl group shows a broader band at a lower frequency.

Steric Hindrance Effects on Self-Association and Aggregation

The two isopropyl groups adjacent to the hydroxyl group in this compound create a sterically crowded environment. researchgate.net This steric hindrance is a dominant factor in its self-association behavior, effectively preventing the formation of higher-order aggregates (trimers, tetramers, etc.) that are common in linear or less branched alcohols. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the effects of steric hindrance on self-association. By measuring the chemical shift of the hydroxyl proton at different concentrations, researchers can deduce the equilibrium constant for dimerization. researchgate.net Studies on similar bulky alcohols, such as 2,2-dimethyl-3-ethyl-3-pentanol, have shown that the bulky sidechains significantly hamper self-association beyond dimerization. researchgate.netnih.gov

The unique branched structure of this compound not only influences its self-assembly but also its reactivity and interactions with other molecules. solubilityofthings.com

Thermodynamic Studies of Dimerization and Higher Aggregate Formation

Thermodynamic parameters for the dimerization of sterically hindered alcohols like this compound can be determined through temperature-dependent spectroscopic studies. researchgate.netnih.gov By analyzing the variation of the dimerization constant with temperature using the van't Hoff equation, the standard enthalpy (ΔH°) and entropy (ΔS°) of dimerization can be calculated. researchgate.net

For a related sterically hindered alcohol, 2,2-dimethyl-3-ethyl-3-pentanol, in a tetrachloroethylene (B127269) solvent, the thermodynamic data for dimerization has been determined, providing a model for the behavior of this compound. researchgate.netnih.gov These studies indicate that the formation of the hydrogen bond in the dimer is an exothermic process, as reflected by a negative enthalpy change.

Table 1: Thermodynamic Parameters for Dimerization of a Sterically Hindered Alcohol

Parameter Value Units
Enthalpy of Dimerization (ΔH°) Negative kJ/mol
Entropy of Dimerization (ΔS°) Negative J/(mol·K)

Note: This table represents typical values for sterically hindered alcohols, based on studies of similar compounds like 2,2-dimethyl-3-ethyl-3-pentanol. researchgate.net

The formation of higher aggregates is generally suppressed due to the significant steric hindrance, making the thermodynamics of their formation difficult to study experimentally for this compound. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthesis Methods

The synthesis of 2,4-Dimethyl-3-pentanol is commonly achieved through the reduction of the corresponding ketone, 2,4-dimethyl-3-pentanone (B156899). ontosight.aisolubilityofthings.com However, this reduction creates a chiral center at the C-3 position, resulting in a racemic mixture of (R)- and (S)-enantiomers. The development of novel stereoselective synthesis methods is a critical research frontier, as the individual enantiomers may possess unique properties and activities, particularly in pharmaceutical and agrochemical applications.

Future research should focus on asymmetric hydrogenation, a powerful technique for producing enantioenriched alcohols. acs.org The use of catalysts based on earth-abundant metals like cobalt is a particularly promising and sustainable approach. rhhz.netnih.gov Recent advancements in cobalt-catalyzed asymmetric hydrogenation of ketones have demonstrated high turnover numbers and excellent enantioselectivities (up to 99% ee) for a wide range of substrates. acs.orgnih.govresearchgate.net Applying this methodology to 2,4-dimethyl-3-pentanone could provide efficient access to specific stereoisomers of the alcohol.

Another avenue involves its use as a chiral auxiliary or proton source in other reactions. It has been noted for its use as a proton source in diastereoselective coupling reactions. sigmaaldrich.comscbt.com Further investigation into its role in asymmetric induction could uncover new synthetic utilities. solubilityofthings.com

Table 1: Proposed Stereoselective Synthesis Research Directions

Research Area Methodology Rationale & Objective Key References
Asymmetric Hydrogenation Utilize chiral pincer complexes of cobalt or other earth-abundant metals with various ligands. Develop a scalable, sustainable, and highly enantioselective method to produce individual (R)- and (S)-2,4-dimethyl-3-pentanol enantiomers. acs.orgrhhz.netnih.govnih.gov
Substrate-Controlled Reduction Investigate enzymatic reductions using alcohol dehydrogenases or other biocatalysts. Achieve high stereoselectivity under mild, environmentally benign conditions. nih.gov

Advanced Computational Modeling of Reaction Dynamics

Currently, there is a lack of specific computational studies on the reaction dynamics of this compound. Advanced computational modeling represents a significant unexplored avenue that could provide profound insights into its chemical behavior. Such studies are crucial for understanding reaction mechanisms, predicting kinetic parameters, and designing new applications.

A key area for investigation is the development of a reduced kinetic model for its combustion and oxidation processes, similar to work done for other biofuels like n-pentanol. acs.org Such models, which comprise the essential species and chemical reactions, are vital for simulating complex phenomena like ignition delay time (IDT) and laminar flame speed (LFS). acs.orgscispace.com These parameters are critical for evaluating its potential as a biofuel or fuel additive. The process would involve:

Quantum Chemistry Calculations: Determining the thermochemical properties and reaction barriers for the elementary reactions involved in its decomposition and oxidation. acs.org

Mechanism Reduction: Employing sensitivity analysis and steady-state approximations to systematically reduce a detailed chemical mechanism to a manageable size. acs.org

Model Validation: Comparing simulation results against experimental data to ensure the model's accuracy.

Table 2: Proposed Focus for Computational Modeling Studies

Modeling Type Key Parameters to Investigate Potential Application Relevant Parallels
Combustion Kinetics Ignition Delay Time (IDT), Laminar Flame Speed (LFS), species profiles during oxidation. Evaluation as a potential biofuel or fuel additive. acs.orgscispace.com
Reaction Dynamics Transition states, potential energy surfaces, and rate constants for reactions where it is a reactant or solvent. Optimization of synthetic routes and industrial processes. scispace.com

Elucidation of Biological and Metabolic Pathways

The biological and metabolic fate of this compound is a significant knowledge gap. As a xenobiotic (a compound foreign to an organism), it is expected to be metabolized by enzymes primarily in the liver. nih.gov Understanding these pathways is essential for assessing its toxicological profile and for any potential applications in medicinal chemistry or as a food additive. solubilityofthings.com

A powerful and unexplored approach would be the use of in silico metabolism prediction tools. nih.govfrontiersin.org Software such as BioTransformer and GLORYx can predict the products of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism, providing a roadmap for targeted analytical studies. frontiersin.orgresearchgate.net For a secondary alcohol, a likely primary metabolic pathway is oxidation to the corresponding ketone, 2,4-dimethyl-3-pentanone, by alcohol dehydrogenases. nih.gov

Further research should involve in vitro studies using human hepatocytes or liver microsomes to identify the actual metabolites formed. researchgate.net This experimental data can then be compared with in silico predictions to build a comprehensive metabolic map. frontiersin.org Additionally, microbial degradation pathways are relevant, as certain bacteria are known to oxidize secondary alcohols, suggesting a potential role in bioremediation. nih.gov

Application in Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound presents several unexplored opportunities in this area.

As a Green Reductant: The compound has been used on an alumina (B75360) support to selectively reduce aldehydes. researchgate.net This use of a heterogeneous system is a hallmark of green chemistry. Future work could explore its efficacy as a benign hydrogen donor in a wider range of transfer hydrogenation reactions, potentially replacing less environmentally friendly reductants.

As a Green Solvent: While used as an industrial solvent, its "green" credentials have not been systematically evaluated. ontosight.aiguidechem.com Research is needed to characterize its environmental impact, biodegradability, and toxicity profile against established green solvent selection guides. nih.gov Its moderate water solubility and high solubility in organic solvents suggest a tunable solvent system could be developed with water. solubilityofthings.com

In-depth Studies on Environmental Transformation and Remediation Strategies

There is very limited information on the environmental fate, transport, and potential remediation of this compound. epa.gov In-depth studies are crucial to understand its environmental impact.

Future research should model its environmental distribution using fugacity models, as has been done for other alcohols, to predict whether it will primarily partition to air, water, or soil. canada.ca Atmospheric chemistry models could be employed to predict its degradation pathways and atmospheric lifetime, similar to studies on other industrial alcohols. acs.org

Key experimental data that is currently lacking and needs to be determined includes:

Biodegradation Rate: Assessing its susceptibility to microbial degradation in water and soil is critical for understanding its persistence.

Soil Adsorption Coefficient (Koc): This parameter determines its mobility in soil and the potential for groundwater contamination.

Ecotoxicity: Standard tests on aquatic organisms (fish, invertebrates, algae) are needed to establish a predicted no-effect concentration (PNEC). heraproject.com

For remediation, research into bioremediation strategies using microorganisms capable of degrading secondary alcohols could prove fruitful. nih.gov The isolation of endophytic bacteria or other microbes from contaminated sites that can use the alcohol as a carbon source would be a promising avenue for developing effective cleanup technologies. mdpi.com

Q & A

Basic: How is 2,4-dimethyl-3-pentanol characterized and identified in laboratory settings?

Answer: Identification relies on physicochemical properties (e.g., CAS No. 600-36-2 ) and analytical techniques:

  • Spectroscopy : IR and ¹³C NMR verify functional groups and structure. For example, IR peaks for hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) bonds, coupled with ¹³C NMR signals for branched carbons (δ 20–35 ppm) .
  • Chromatography : GC/MS confirms purity and distinguishes stereoisomers (e.g., in plant extracts) .
  • Solubility : Volumetric methods measure mutual solubility with water (e.g., 0.61–0.67 g/100 g at 303 K) .

Basic: What methods are used to determine the solubility of this compound in aqueous systems?

Answer:

  • Volumetric Analysis : Phase separation at controlled temperatures (e.g., 293–303 K) quantifies mutual solubility between water and this compound. Data from Ginnings and Hauser (ref 1) show temperature-dependent trends .
  • Analytical Validation : Single-point measurements (e.g., 303 K) via gravimetric or titrimetric methods cross-validate results, though discrepancies may arise due to volatility or impurities .

Advanced: How does this compound function as a solvent in Ru-catalyzed C(sp³)-H alkylation of piperidines?

Answer: Its steric hindrance enhances reaction efficiency:

  • Role : As a bulky alcohol solvent, it stabilizes the Ru catalyst by reducing unproductive coordination, enabling selective α-alkylation .
  • Methodology : Optimize solvent-to-catalyst ratios (e.g., 1 mL solvent per 0.25 mmol substrate) and pair with trans-1,2-cyclohexanedicarboxylic acid for activation .
  • Limitations : High boiling point (≈115–119°C) necessitates prolonged reflux, risking side reactions .

Advanced: Why does this compound show low activity as a reductant in Re-catalyzed deoxydehydration (DODH) of diols?

Answer: Comparative studies reveal:

  • Reductant Efficiency : Despite its high partition coefficient (K=40.5 in TCE tracers ), steric hindrance limits electron transfer in ReVII alkoxide formation. For example, only trace 1-octene formed vs. 14% with 3-pentanol .
  • Experimental Design : Test primary/secondary alcohol reductants (e.g., 1-butanol vs. 3-pentanol) under inert conditions (140°C, Ar atmosphere). Monitor alkene yield via GC .

Advanced: How can researchers resolve discrepancies in cytotoxicity data for this compound?

Answer: Address volatility and assay conditions:

  • Volatility Mitigation : Use sealed systems or low-evaporation plates to prevent loss during IC50 determination .
  • Cross-Validation : Compare results across labs (e.g., Statens Seruminstitut vs. Shiseido) using standardized triethanolamine controls .
  • Data Interpretation : Note IC50 proximity to reference compounds (e.g., 3,3-dithiodipropionic acid) to contextualize toxicity thresholds .

Advanced: What strategies improve enantioselectivity when using this compound in asymmetric synthesis with Shvo catalysts?

Answer:

  • Solvent Optimization : Its low polarity enhances substrate-catalyst interactions but requires thermal stability (e.g., 90°C under Ar) .
  • Catalyst Engineering : Pair with APCW4 (artificial plant cell walls) to stabilize intermediates. Monitor enantiomeric excess via chiral HPLC .
  • Future Directions : Explore directed evolution of subtilisin catalysts for higher thermal tolerance in non-polar solvents .

Basic: How is this compound synthesized, and what are common impurities?

Answer:

  • Synthesis : Typically via Grignard alkylation of 3-pentanone followed by reduction (e.g., NaBH₄) .
  • Impurities : Branched isomers (e.g., 2,4-dimethyl-2-pentanol) may form; purify via fractional distillation or silica gel chromatography .

Advanced: How do soil column experiments using this compound as a partitioning tracer inform TCE contamination studies?

Answer:

  • Design : Use columns with residual TCE saturation (e.g., 5–10%) and compare tracer elution profiles (K=40.5) against conservative tracers (e.g., 2-propanol) .
  • Data Analysis : Calculate TCE saturation via retardation factors. Replicate at lower TCE levels to assess sensitivity .

Basic: What spectroscopic features distinguish this compound from its isomers?

Answer:

  • ¹³C NMR : Unique shifts for C3 (δ ~70 ppm, hydroxyl-bearing) and branched methyl groups (δ ~20–22 ppm) .
  • IR : Absence of carbonyl peaks (≈1700 cm⁻¹) differentiates it from ketone analogs (e.g., 2,4-dimethyl-3-pentanone) .

Advanced: How is this compound detected in natural product extracts, and what are its ecological roles?

Answer:

  • Extraction : Solvent-based (e.g., hexane) or steam distillation isolates volatile components. Confirm via GC/MS (e.g., m/z 116 for molecular ion) .
  • Ecological Significance : Found in Gardenia spp. as a floral volatile; study biosynthetic pathways via isotope labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.